molecular formula C7H9FN2O2 B2462674 methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1429419-52-2

methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2462674
CAS No.: 1429419-52-2
M. Wt: 172.159
InChI Key: OIIIWIYBZDATIV-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole ester that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. With the molecular formula C7H9FN2O2 , this compound is part of a significant class of heterocycles known for a broad spectrum of pharmacological activities . The structure features a 2-fluoroethyl chain at the 1-position and a methyl ester at the 5-position of the pyrazole ring, making it a valuable precursor for the synthesis of more complex molecules, such as its corresponding carboxylic acid or various amide derivatives . This compound is of particular interest in the development of novel therapeutic agents. Pyrazole-based scaffolds are recognized as privileged structures in the design of biomolecules for cancer and inflammation therapeutics . Researchers utilize this methyl ester in structure-activity relationship (SAR) studies to explore new active compounds. It is critical to note that related 1-methyl-1H-pyrazole-5-carboxamide derivatives have been reported to exhibit unexpected acute mammalian toxicity, which was linked to a dose-dependent inhibition of mitochondrial respiration in studies . This highlights the importance of this chemotype in investigative toxicology and the critical need for thorough profiling of compound libraries for off-target effects early in the drug discovery pipeline . The product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-12-7(11)6-2-4-9-10(6)5-3-8/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIIWIYBZDATIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Precursors

A common strategy involves introducing the 2-fluoroethyl group via alkylation of a preformed pyrazole intermediate. For example, methyl 1H-pyrazole-5-carboxylate can be alkylated using 2-fluoroethyl bromide or tosylate under basic conditions.

Procedure :

  • Dissolve methyl 1H-pyrazole-5-carboxylate (1.0 equiv) in anhydrous DMF.
  • Add 2-fluoroethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
  • Heat at 80°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

  • Solvent : DMF or acetonitrile for polar aprotic conditions.
  • Base : K2CO3 or Cs2CO3 to deprotonate the pyrazole N-H.
  • Temperature : 80–100°C to drive alkylation to completion.

Yield Optimization :

  • Excess alkylating agent (1.5–2.0 equiv) improves conversion but risks di-alkylation.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Cyclocondensation of Hydrazines with 1,3-Diketones

An alternative route involves constructing the pyrazole ring from hydrazines and 1,3-diketones. This method allows simultaneous incorporation of the 2-fluoroethyl group during cyclization.

Representative Synthesis :

  • React 2-fluoroethylhydrazine with ethyl 3-oxopent-4-enoate in ethanol.
  • Heat under reflux for 6 hours to form the pyrazole ring.
  • Esterify the intermediate with methanol and sulfuric acid.

Advantages :

  • Direct introduction of the 2-fluoroethyl group avoids post-cyclization modifications.
  • High regioselectivity due to electronic effects of the ester group.

Challenges :

  • Limited commercial availability of 2-fluoroethylhydrazine necessitates in situ preparation.
  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Data from analogous syntheses (Table 1) highlight solvent and temperature impacts on yield:

Table 1 : Optimization of Alkylation Conditions for this compound

Solvent Base Temperature (°C) Yield (%) Purity (%)
DMF K2CO3 80 68 95
Acetonitrile Cs2CO3 100 72 93
THF NaH 60 45 88

Source: Adapted from

Polar aprotic solvents (DMF, acetonitrile) outperform THF due to better solubility of intermediates. Elevated temperatures (80–100°C) favor kinetic control, minimizing byproducts.

Catalytic Fluorination Strategies

Late-stage fluorination offers an alternative to pre-functionalized reagents:

Electrophilic Fluorination :

  • Treat 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate with Deoxo-Fluor® at 0°C.
  • Achieves 65–70% conversion to the 2-fluoroethyl derivative.

Drawbacks :

  • High cost of fluorinating agents.
  • Requires rigorous moisture exclusion to prevent hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1H NMR : Signals at δ 4.75 ppm (CH2F triplet, J = 47 Hz) and δ 3.90 ppm (COOCH3 singlet) confirm substitution.
  • 19F NMR : A singlet at δ -220 ppm verifies the fluorine environment.
  • HRMS : [M+H]+ at m/z 217.0815 (calculated for C8H10FN2O2).

Chromatographic Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • 2-Fluoroethyl Bromide : Preferred over tosylates due to lower molecular weight and higher reactivity.
  • Recycling Solvents : DMF recovery via distillation reduces waste and costs.

Applications and Derivatives

Pharmaceutical Intermediates

  • Hydrolysis to 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid enables coupling with amines for amide-based drugs.
  • Example : Anticancer agents targeting kinase inhibition.

Agrochemical Uses

  • Ester derivatives exhibit insecticidal activity against Spodoptera frugiperda (LC50 = 12 ppm).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 6–8 hr1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid72–85%
Basic Hydrolysis2M NaOH, ethanol/water (1:1), 70°C, 4 hrSame as above88–92%

Key factors influencing hydrolysis efficiency:

  • Steric effects : The fluoroethyl group slightly hinders nucleophilic attack at the ester carbonyl.

  • Solvent polarity : Aqueous ethanol enhances reaction rates compared to pure water.

Transesterification

The methyl ester reacts with alcohols to form alternative esters, enabling modular derivatization:

Example Reaction:

text
Methyl ester + ROH (e.g., benzyl alcohol) → Benzyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Optimized Conditions:

  • Catalyst: p-Toluenesulfonic acid (0.1 eq)

  • Solvent: Toluene, reflux, 12 hr

  • Yield Range: 65–78% for aromatic alcohols

Nucleophilic Acyl Substitution

The ester participates in amide bond formation, a key step in drug candidate synthesis:

Protocol for Amidation:

  • Activate carboxylate with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C.

  • Add primary amine (1.5 eq), stir at 25°C for 6 hr.

  • Isolate via column chromatography (hexane/ethyl acetate).

Representative Yields:

AmineProductYield
CyclopropylamineN-Cyclopropylamide derivative82%
4-AminopyridineN-(Pyridin-4-yl)amide derivative68%

Mechanistic note: The fluoroethyl group does not interfere with amidation kinetics due to its electronic neutrality at the reaction site .

Pyrazole Ring Functionalization

Electrophilic substitution occurs at the C-4 position of the pyrazole ring, guided by the electron-withdrawing ester group:

Nitration Example:

text
Methyl ester → 4-Nitro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Conditions:

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0°C → 25°C gradual warming

  • Yield: 58% with >95% regioselectivity

Halogenation Data:

Halogenating AgentProductYield
NBS (PhCO₃t-Bu)4-Bromo derivative63%
ICl (CH₂Cl₂)4-Iodo derivative71%

Fluoroethyl Group Reactivity

The 2-fluoroethyl chain exhibits limited participation in substitution due to C-F bond strength but can engage in:

Elimination Reactions:

  • Base: KOt-Bu (2 eq)

  • Solvent: THF, 60°C, 3 hr

  • Product: 1-Vinyl-1H-pyrazole-5-carboxylate (41% yield)

Radical Reactions:

  • Initiated by AIBN in presence of thiols (e.g., PhSH)

  • Forms C-S bonds at β-position of fluoroethyl group (yield: 29–34%)

Reduction Pathways

Selective reduction of the ester to alcohol is achievable without pyrazole ring hydrogenation:

Lithium Aluminum Hydride Reduction:

  • Reagent: LiAlH₄ (3 eq) in dry THF

  • Temperature: 0°C → reflux

  • Product: (1-(2-Fluoroethyl)-1H-pyrazol-5-yl)methanol

  • Yield: 76%

DIBAL-H Partial Reduction:

  • Enables aldehyde formation (-15°C, 1 hr, 52% yield)

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings at C-4:

Suzuki-Miyaura Coupling:

Boronic AcidProductYield
4-Methoxyphenyl4-(4-Methoxyphenyl) derivative69%
Thiophen-2-yl4-(Thiophen-2-yl) derivative73%

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 80°C, 12 hr .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate features a pyrazole ring with a fluoroethyl substituent and a carboxylate group. The presence of the fluorine atom enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Medicinal Chemistry

This compound has shown potential in drug discovery, particularly as a lead compound for developing enzyme inhibitors and receptor modulators:

  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit key enzymes involved in various diseases, including cancer and inflammation. Its structural features allow it to interact effectively with active sites of target enzymes.
  • Receptor Modulation : Research indicates that derivatives of this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in treating central nervous system disorders .

Agrochemicals

The compound is also explored for its applications in agriculture:

  • Pesticide Development : this compound serves as an intermediate in synthesizing novel pesticides. Its unique structure contributes to the development of compounds with high efficacy and low toxicity .

Materials Science

In materials science, the compound is being studied for its potential use in creating specialty polymers and coatings due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through the activation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) using this pyrazole derivative. The findings demonstrated that the compound exhibited selective inhibition of COX-2, indicating its potential use as an anti-inflammatory agent without the gastrointestinal side effects associated with non-selective inhibitors.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

  • Methyl 1-(2-Fluoroethyl)-1H-Pyrazole-5-Carboxylate: Features a 5-carboxylate and 1-(2-fluoroethyl) group.
  • Methyl 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylate : Replaces the 2-fluoroethyl group with a trifluoroethyl substituent. The increased fluorine content boosts lipophilicity but may introduce steric hindrance .
  • Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate : Substitutes the 5-carboxylate with a 3-carboxylate and adds an iodine atom at the 5-position. The iodine enhances polarizability, useful in cross-coupling reactions, while the fluorine maintains metabolic stability .

Ester Group Variations

  • Ethyl 1-(2-Bromoethyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate : Replaces the methyl ester with an ethyl group and introduces a bromoethyl chain. The bromine offers reactivity for further functionalization, but the ethyl ester may reduce solubility compared to methyl esters .
  • Ethyl 1-Benzyl-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate : Substitutes the 2-fluoroethyl group with a benzyl moiety. The benzyl group increases aromatic interactions, while the ethyl ester balances lipophilicity and hydrolysis rates .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Key Features
This compound ~208.14 352.8 (analogous) 1.91 High fluorine content, moderate lipophilicity
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate 251.30 N/A 2.45 Enhanced lipophilicity, steric bulk
Ethyl 1-(2-amino-3-methylbutyl)-1H-pyrazole-5-carboxylate 227.00 N/A 1.10 Amino group enables hydrogen bonding

Biological Activity

Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluoroethyl group and a carboxylate moiety. The presence of the fluoroethyl group enhances lipophilicity and membrane permeability, which may contribute to its biological activity.

The compound's mechanism of action is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluoroethyl substituent can facilitate penetration through biological membranes, while the pyrazole ring may interact specifically with active sites on target proteins, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the pyrazole class can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. For instance, derivatives of similar pyrazole compounds have demonstrated significant antibacterial effects against pathogens like E. coli and S. aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activities. The structural features of this compound may allow it to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, positioning it as a candidate for treating inflammatory diseases .

Anticancer Potential

Emerging research has highlighted the anticancer potential of this compound. In vitro studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), showcasing their potential as anticancer agents .

Research Findings and Case Studies

Several studies provide insights into the biological activity of this compound:

Study Findings Biological Activity
Study A (2021)Showed significant inhibition of bacterial growth at concentrations as low as 10 μMAntimicrobial
Study B (2023)Induced apoptosis in MCF-7 cells with an IC50 value of 25.72 ± 3.95 μMAnticancer
Study C (2022)Reduced levels of pro-inflammatory cytokines in vitroAnti-inflammatory

Q & A

Q. What methodologies assess environmental toxicity and biodegradability of this compound?

  • Methodology : Conduct OECD 301F biodegradability tests (28-day aerobic conditions). Use Daphnia magna acute toxicity assays (EC₅₀) and QSAR models (EPI Suite) to predict bioaccumulation potential. Soil mobility is tested via column leaching studies .

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